molecular formula C14H17NO4S B2745542 N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide CAS No. 1235269-48-3

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2745542
CAS No.: 1235269-48-3
M. Wt: 295.35
InChI Key: GAIRBCDBBKSMGJ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methoxybenzene sulfonamide core substituted with a branched alkyl chain bearing a furan-2-yl group. Its structure combines a sulfonamide pharmacophore—a key feature in bioactive molecules—with a heteroaromatic furan ring and a methoxybenzene moiety.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11(10-12-6-5-9-19-12)15-20(16,17)14-8-4-3-7-13(14)18-2/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIRBCDBBKSMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the propyl group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl halides.

    Introduction of the methoxybenzene ring: This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide group (-SO$_2$NH-) : Imparts hydrogen-bonding capability and structural rigidity.
  • 2-Methoxybenzene ring : Enhances lipophilicity and influences electronic properties via resonance effects.

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Differences

The compound is compared to N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (Compound I, reported in Acta Crystallographica Section E ), a structurally analogous sulfonamide.

Parameter N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (I)
R Group on Sulfonamide 1-(furan-2-yl)propan-2-yl Ethyl
Aromatic Substituents 2-Methoxybenzene + furan-2-yl 2-Methoxybenzene
Molecular Weight ~323.35 g/mol (calculated) ~305.36 g/mol (reported)
Lipophilicity (LogP) Higher (due to furan and branched chain) Moderate (shorter alkyl chain)
Biological Activity Hypothesized antimicrobial/anti-inflammatory Known sulfonamide activity (e.g., enzyme inhibition)

Key Insights from Structural Analogues

This could enhance interactions with aromatic residues in biological targets (e.g., enzymes or receptors).

Solubility and Bioavailability :

  • The furan moiety increases polarity slightly, but the branched alkyl chain may counteract this, leading to comparable solubility to Compound I.
  • Methoxy groups in both compounds improve membrane permeability due to moderate lipophilicity.

Hypothetical Biological Activity :

  • While Compound I’s bioactivity is attributed to its sulfonamide core and methoxybenzene group , the furan substituent in the target compound may confer selectivity for targets with hydrophobic pockets (e.g., cyclooxygenase-2 in anti-inflammatory applications).

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group. Its molecular formula is C14H17NO4SC_{14}H_{17}NO_4S, and it has a molecular weight of 313.35 g/mol. The structural characteristics contribute to its diverse chemical properties and reactivity, which are essential for its biological activity.

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Studies have indicated that sulfonamides can effectively lower intraocular pressure (IOP) by inhibiting CA activity, which is particularly relevant in the treatment of glaucoma .

Pharmacological Properties

1. Anticancer Activity:
Research has shown that compounds containing furan and sulfonamide moieties exhibit anticancer properties. For instance, derivatives of furan-based sulfonamides have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

2. Antimicrobial Activity:
this compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

3. Carbonic Anhydrase Inhibition:
As mentioned earlier, the compound's ability to inhibit carbonic anhydrase makes it a candidate for treating conditions like glaucoma. Studies have reported that similar sulfonamide compounds effectively lower IOP in animal models by inhibiting CA II .

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted on the effects of this compound demonstrated significant inhibition of human carbonic anhydrase II (CA II). The compound was tested in vitro and showed IC50 values comparable to established CA inhibitors, suggesting its potential use in ocular therapies .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested against various cancer cell lines, including breast and colon cancer. The results indicated that some derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway .

Data Summary

Activity Effect Reference
Carbonic Anhydrase InhibitionSignificant reduction in IOP
AntimicrobialEffective against bacterial strains
AnticancerInduced apoptosis in cancer cells

Q & A

Basic: What are the standard synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves:

Sulfonylation : Reacting 2-methoxybenzenesulfonyl chloride with an amine intermediate (e.g., 1-(furan-2-yl)propan-2-amine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Coupling Reactions : Using coupling agents like EDCI/HOBt to facilitate amide bond formation, if further functionalization is required .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide linkage, furan ring protons (δ 6.2–7.4 ppm), and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 336.0845) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and aromatic C-O-C (methoxy, ~1250 cm1^{-1}) .

Advanced: How can researchers optimize the reaction yield during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Testing bases like K2_2CO3_3 vs. DBU to enhance sulfonylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Temperature Control : Maintaining ≤5°C during sulfonylation minimizes side reactions .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions .

Advanced: How can discrepancies in reported physicochemical properties of sulfonamide derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., HPLC purity vs. NMR integration) to confirm data .
  • Computational Modeling : Compare experimental solubility/logP with predictions from software like ACD/Labs or ChemAxon .
  • Crystallography : Single-crystal X-ray diffraction (as in related benzenesulfonamides ) resolves structural ambiguities.

Advanced: What computational methods predict the reactivity or stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., water/DMSO) to assess stability .
  • Docking Studies : Models binding to hypothetical targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

Basic: What structural features influence the compound’s reactivity?

Methodological Answer:

  • Furan Ring : Electron-rich π-system prone to electrophilic substitution .
  • Sulfonamide Group : Hydrogen-bonding capability affects solubility and protein interactions .
  • Methoxy Substituent : Ortho-directing effects alter electrophilic aromatic substitution patterns .

Advanced: How can crystallographic data enhance understanding of this compound’s solid-state behavior?

Methodological Answer:

  • Single-Crystal Analysis : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å in related sulfonamides ).
  • Packing Diagrams : Reveal intermolecular interactions (e.g., hydrogen bonds between sulfonamide and methoxy groups) .
  • Thermal Analysis : Correlates crystallinity (via DSC/TGA) with stability under storage conditions .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

Core Modifications : Replace furan with thiophene or pyrrole to assess electronic effects .

Substituent Variation : Introduce halogens or methyl groups at the methoxy position to study steric impacts .

Biological Assays : Test analogs against enzyme targets (e.g., carbonic anhydrase) using fluorometric assays .

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